molecular formula C14H19N3O B3116132 N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide CAS No. 214194-14-6

N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide

Cat. No. B3116132
CAS RN: 214194-14-6
M. Wt: 245.32 g/mol
InChI Key: VRRUMDUOYBYQPW-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . Several representatives are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, the 3-substituted antiosteoporosis drug minodronic acid, the 2,3-disubstituted derivatives with sedative and anxiolytic properties, alpidem, saripidem, and necopidem, and the agent for the treatment of insomnia and brain disorders, zolpidem .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . In this review, particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products .


Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide (let’s call it “DIMIP”) exhibits potential as a pharmacophore. Researchers have explored its derivatives for drug discovery. Notably, imidazo[1,2-a]pyridines have been used in medications like zolpidem and alpidem , which treat short-term insomnia and brain function disorders . DIMIP’s unique structure could inspire novel drug candidates.

Antibacterial Agents

Recent studies have investigated imidazo[1,2-a]pyridines as antibacterial agents. For instance, a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated in vitro anti-TB activity against replicating, non-replicating, MDR, and extensively drug-resistant (XDR) strains . DIMIP derivatives might contribute to combating bacterial infections.

Catalysis and Synthetic Methods

DIMIP can serve as a building block for catalytic reactions. Researchers have developed methods to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from a-bromoketones and 2-aminopyridines. These reactions occur under different conditions, including C–C bond cleavage promoted by I2 and TBHP. The mild, metal-free conditions make DIMIP an attractive substrate for synthetic chemistry .

Future Directions

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This Mini-Review summarizes the most effective recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .

properties

IUPAC Name

N-(2,3-dimethylimidazo[1,2-a]pyridin-8-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-9-10(2)17-8-6-7-11(12(17)15-9)16-13(18)14(3,4)5/h6-8H,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRUMDUOYBYQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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